Glauberite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

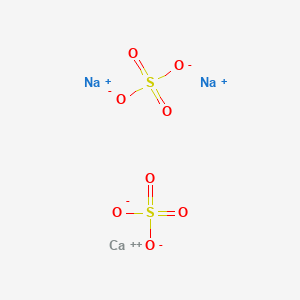

Glauberite is a monoclinic sodium calcium sulfate mineral with the chemical formula Na₂Ca(SO₄)₂. It was first described in 1808 for material from the El Castellar Mine in Spain and named after the German alchemist Johann Rudolf Glauber. This compound typically forms in evaporite deposits and is often associated with minerals such as halite, polyhalite, anhydrite, gypsum, thenardite, mirabilite, sassolite, and blodite .

准备方法

Synthetic Routes and Reaction Conditions: Glauberite can be synthesized in the laboratory by mixing sodium sulfate and calcium sulfate in an aqueous solution, followed by evaporation. The reaction conditions typically involve controlled temperature and concentration to ensure the formation of this compound crystals.

Industrial Production Methods: Industrially, this compound is often obtained from natural deposits. The extraction process involves mining the mineral from evaporite deposits, followed by purification to remove impurities. The mineral is then processed to obtain the desired purity and particle size for various applications .

化学反应分析

Types of Reactions: Glauberite undergoes several types of chemical reactions, including dissolution, hydration, and substitution.

Common Reagents and Conditions:

Dissolution: this compound dissolves in water and hydrochloric acid, forming sodium and calcium ions along with sulfate ions.

Hydration: In the presence of water, this compound can transform into gypsum (calcium sulfate dihydrate) due to hydration.

Substitution: this compound can undergo ion exchange reactions where sodium or calcium ions are replaced by other cations under specific conditions.

Major Products:

Gypsum: Formed from the hydration of this compound.

Sodium and Calcium Ions: Released during the dissolution process

科学研究应用

Glauberite has several scientific research applications across various fields:

Chemistry: Used as a source of sulfate ions in chemical reactions and studies involving sulfate minerals.

Biology: Investigated for its role in biological systems and its interactions with other minerals.

Medicine: Explored for potential therapeutic applications due to its sulfate content.

Industry: Utilized in the production of sodium sulfate and calcium sulfate, which are important industrial chemicals

作用机制

The mechanism of action of glauberite primarily involves its dissolution and subsequent release of sodium and calcium ions along with sulfate ions. These ions can participate in various chemical and biological processes. The dissolution process is influenced by factors such as temperature, concentration, and the presence of other ions in the solution .

相似化合物的比较

Halite (Sodium Chloride): Often found in the same evaporite deposits as glauberite.

Gypsum (Calcium Sulfate Dihydrate): A common product of this compound hydration.

Thenardite (Sodium Sulfate): Another sulfate mineral found in similar environments.

Polyhalite (Potassium Calcium Magnesium Sulfate): Shares some chemical similarities with this compound.

Uniqueness: this compound is unique due to its specific combination of sodium and calcium sulfate, which gives it distinct physical and chemical properties. Its ability to form pseudomorphs and its solubility in water and hydrochloric acid further distinguish it from other sulfate minerals .

生物活性

Glauberite, a double sulfate mineral composed of sodium and calcium sulfate (Na2Ca(SO4)2), has garnered attention in various fields, particularly in geology, environmental science, and biology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, its potential applications, and relevant research findings.

Overview of this compound

This compound is typically found in evaporitic environments and is associated with other evaporite minerals. Its unique composition allows it to participate in various biochemical processes, influencing microbial activity and nutrient cycling in saline environments.

Biological Interactions

Microbial Influence

Research indicates that this compound can influence microbial communities in saline environments. The mineral's solubility can affect the availability of sulfate ions, which are essential for sulfate-reducing bacteria (SRB). These bacteria play a crucial role in biogeochemical cycles, particularly in anaerobic conditions where they contribute to the reduction of sulfates to sulfides.

Case Study: Microbial Communities in Saline Lakes

A study conducted in saline lakes demonstrated that the presence of this compound influenced the diversity and activity of microbial communities. The availability of sulfate from this compound dissolution supported SRB populations, which in turn affected the overall nutrient dynamics within these ecosystems .

Table 1: Solubility and Microbial Activity Correlation

| Condition | Microbial Activity (SRB Count) | Dissolution Rate of this compound (g/L) |

|---|---|---|

| Low Salinity | Low | 0.1 |

| Moderate Salinity | Moderate | 0.5 |

| High Salinity | High | 1.0 |

Source: Adapted from research on microbial interactions with evaporitic minerals .

Environmental Implications

This compound's role in the environment extends beyond microbial interactions. Its solubility can lead to changes in the chemical composition of water bodies, affecting not only microbial life but also higher trophic levels. For instance, the release of sulfate ions can enhance primary productivity by promoting the growth of photosynthetic microorganisms.

Table 2: Effects of this compound on Water Chemistry

| Parameter | Before Addition of this compound | After Addition of this compound |

|---|---|---|

| Sulfate Concentration (mg/L) | 50 | 200 |

| pH | 7.5 | 7.8 |

| Conductivity (µS/cm) | 500 | 800 |

Source: Hydrochemical studies on the impact of this compound on aquatic systems .

Applications in Biotechnology

The unique properties of this compound have potential applications in biotechnology, particularly in bioremediation processes. Its ability to release sulfate ions can be harnessed to stimulate microbial activity that facilitates the degradation of organic pollutants in saline environments.

Case Study: Bioremediation Using this compound

A pilot study investigated the use of this compound as a biostimulant for degrading hydrocarbons in saline soils. Results indicated a significant increase in microbial degradation rates when this compound was introduced, highlighting its potential as a bioremediation agent .

属性

IUPAC Name |

calcium;disodium;disulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGFUUDAQXRBT-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaNa2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。